

A Comprehensive Technical Guide to the Physicochemical Properties of Diisobutyl Glutarate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutyl glutarate*

Cat. No.: *B1615162*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl glutarate (CAS No. 71195-64-7) is a diester of isobutyl alcohol and glutaric acid.^[1] It belongs to the family of glutarates and is primarily utilized as a plasticizer, solvent, and coalescing agent in various industrial applications, including coatings, inks, and cleaning solutions. In the context of pharmaceutical and cosmetic research, understanding its physicochemical properties is paramount for formulation development, stability testing, and safety assessment. This technical guide provides an in-depth overview of the core physicochemical properties of **Diisobutyl glutarate**, complete with experimental protocols and logical workflow diagrams to support laboratory and research applications.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Diisobutyl glutarate** are summarized in the tables below. These properties are critical for predicting its behavior in different environmental and experimental conditions.

Table 1: General and Physical Properties of Diisobutyl Glutarate

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₄ O ₄	[2][3]
Molecular Weight	244.33 g/mol	[2][4]
Appearance	Colorless transparent liquid	
Boiling Point	237 - 267.02 °C (at 760 mmHg)	[4][5]
Melting Point (estimated)	-37.56 °C	[6]
Density (predicted)	0.974 ± 0.06 g/cm ³	[4]
Vapor Pressure (estimated)	0.008 - 0.0175 mmHg (at 25 °C)	[5][6]
Flash Point (estimated)	116.30 °C (TCC)	[5]

Table 2: Solubility and Partitioning Properties of Diisobutyl Glutarate

Property	Value	Source(s)
Water Solubility (estimated)	17.75 - 57.74 mg/L (at 25 °C)	[6]
logP (Octanol-Water Partition Coefficient) (estimated)	3.316 - 3.70	[5][6]
Solubility in Organic Solvents	Miscible with most organic solvents	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Diisobutyl glutarate** are outlined below. These protocols are based on standard laboratory practices and established guidelines.

Determination of Boiling Point

The boiling point of **Diisobutyl glutarate** can be determined using the capillary method with a Thiele tube or a suitable melting point apparatus.[3][7][8][9][10]

- Apparatus: Thiele tube or MelTemp apparatus, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil).
- Procedure:
 - Fill the small test tube to a depth of about 1-2 cm with **Diisobutyl glutarate**.
 - Place a capillary tube, with the sealed end up, into the test tube containing the sample.
 - Attach the test tube to a thermometer using a rubber band or wire.
 - Insert the assembly into the Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb and the upper arm of the Thiele tube.
 - Heat the side arm of the Thiele tube gently with a microburner.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Continue heating until a rapid and continuous stream of bubbles is observed.
 - Remove the heat and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8] Record this temperature.
 - Record the atmospheric pressure at the time of the measurement.

Determination of Density

The density of liquid **Diisobutyl glutarate** can be determined using a pycnometer or by direct mass and volume measurements.[11][12][13][14][15]

- Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, constant temperature water bath.

- Procedure:
 - Clean and dry the pycnometer thoroughly and determine its mass (m_1).
 - Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
 - Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it (m_2).
 - Empty and dry the pycnometer completely.
 - Fill the pycnometer with **Diisobutyl glutarate** and repeat the thermal equilibration and weighing process (m_3).
 - Calculate the density of **Diisobutyl glutarate** using the following formula: Density = $[(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at the measurement temperature.}$

Determination of Vapor Pressure (Isoteniscopic Method - ASTM D2879)

The vapor pressure of **Diisobutyl glutarate** can be measured using an isoteniscopic method, which is suitable for low-volatility liquids.[\[1\]](#)

- Apparatus: Isoteniscopic apparatus, constant-temperature bath, pressure measuring system (manometer), vacuum pump.
- Procedure:
 - Place the liquid sample into the bulb of the isoteniscopic apparatus.
 - Assemble the apparatus and evacuate the system to remove dissolved gases.
 - Gently heat the sample bulb to allow the sample to boil and sweep out any remaining air.
 - Cool the apparatus and then immerse the sample bulb in the constant-temperature bath set to the desired temperature.

- Allow the system to reach thermal and pressure equilibrium.
- Adjust the external pressure until the levels of the liquid in the U-tube of the isoteniscope are equal.
- The pressure read from the manometer at this point is the vapor pressure of the sample at that temperature.
- Repeat the measurement at different temperatures to obtain the vapor pressure-temperature relationship.

Determination of Flash Point (Closed-Cup Method - ASTM D93)

The flash point of **Diisobutyl glutarate** can be determined using a Pensky-Martens closed-cup tester.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

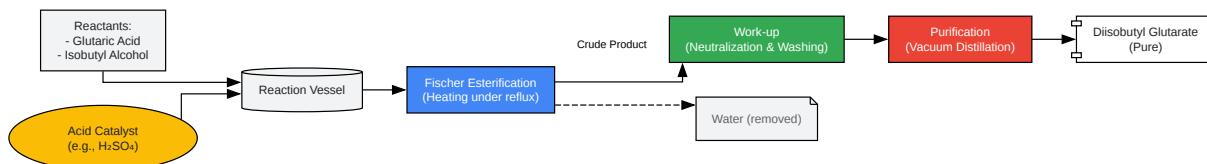
- Apparatus: Pensky-Martens closed-cup flash point tester, thermometer.
- Procedure:
 - Pour the sample into the test cup to the filling mark.
 - Place the lid on the cup and insert the thermometer.
 - Light the test flame and adjust it to the specified size.
 - Heat the apparatus at a slow, constant rate while stirring.
 - At specified temperature intervals, apply the test flame by dipping it into the vapor space of the cup.
 - The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[\[18\]](#)

Determination of Water Solubility (Flask Method - OECD 105)

For substances with solubility above 10^{-2} g/L, the flask method is recommended.[21][22][23][24]

- Apparatus: Shaking flask, constant temperature bath with a shaker, analytical balance, centrifugation or filtration equipment, suitable analytical instrument for quantification (e.g., GC-MS).
- Procedure:
 - Add an excess amount of **Diisobutyl glutarate** to a known volume of distilled water in a shaking flask.
 - Place the flask in a constant temperature bath and shake it to facilitate dissolution.
 - Continue shaking until equilibrium is reached (preliminary tests should determine the necessary time, typically 24-48 hours).
 - After reaching equilibrium, stop the shaking and allow the mixture to stand at the same temperature to let the undissolved substance settle.
 - Separate the aqueous phase from the solid phase by centrifugation or filtration.
 - Determine the concentration of **Diisobutyl glutarate** in the clear aqueous solution using a suitable analytical method (e.g., GC-MS).
 - The determined concentration represents the water solubility at that temperature.

Determination of Octanol-Water Partition Coefficient (logP) (Shake Flask Method - OECD 107)


The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity.[2][4][5][6][25]

- Apparatus: Separatory funnels, mechanical shaker, constant temperature bath, analytical instrument for quantification (e.g., GC-MS or HPLC).
- Procedure:

- Pre-saturate n-octanol with water and water with n-octanol.
- Prepare a solution of **Diisobutyl glutarate** in the pre-saturated n-octanol.
- Place a known volume of the n-octanol solution and a known volume of the pre-saturated water into a separatory funnel.
- Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours) in a constant temperature bath.
- After shaking, allow the two phases to separate completely.
- Determine the concentration of **Diisobutyl glutarate** in both the n-octanol and water phases using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Logical Workflow and Synthesis

As **Diisobutyl glutarate** is an industrial chemical, it is not involved in biological signaling pathways. Instead, a logical workflow for its synthesis and purification is presented below. The most common method for its preparation is the Fischer esterification of glutaric acid with isobutyl alcohol, using an acid catalyst.[26]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phillysim.org [phillysim.org]
- 4. researchgate.net [researchgate.net]
- 5. ira.agroscope.ch [ira.agroscope.ch]
- 6. acri.gov.tw [acri.gov.tw]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. rocketprops.readthedocs.io [rocketprops.readthedocs.io]
- 13. chm.uri.edu [chm.uri.edu]
- 14. sites.allegheny.edu [sites.allegheny.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 18. delltech.com [delltech.com]
- 19. Flash Point Explained | Lazar Scientific, Inc. [lazarsci.com]
- 20. s4science.at [s4science.at]
- 21. filab.fr [filab.fr]
- 22. oecd.org [oecd.org]

- 23. oecd.org [oeecd.org]
- 24. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 25. rc.usf.edu [rc.usf.edu]
- 26. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Diisobutyl Glutarate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1615162#physicochemical-properties-of-diisobutyl-glutarate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com